molecular formula C26H27ClFN3OS B2701773 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride CAS No. 1217091-45-6

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride

Cat. No.: B2701773
CAS No.: 1217091-45-6
M. Wt: 484.03
InChI Key: DVUIQQMDBAKOAV-UHFFFAOYSA-N
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Description

The compound N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride (hereafter referred to as Compound A) is a benzothiazole-derived acetamide featuring a dimethylaminopropyl chain and fluorinated benzothiazolyl substituent.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3OS.ClH/c1-29(2)17-10-18-30(26-28-24-21(27)15-9-16-22(24)32-26)25(31)23(19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-9,11-16,23H,10,17-18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUIQQMDBAKOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride typically involves multiple steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the dimethylamino group: This can be done through nucleophilic substitution reactions using dimethylamine.

    Formation of the diphenylacetamide moiety: This step involves the reaction of diphenylacetic acid or its derivatives with appropriate amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Dimethylamine, fluorinating agents (NFSI, Selectfluor)

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding sulfoxides or sulfones, while reduction could lead to amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride is being investigated for its potential therapeutic effects, particularly in:

  • Antimicrobial Activity : Preliminary studies suggest moderate antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. However, further investigation is required to confirm efficacy and mechanisms of action .
  • Antitumor Properties : Research is ongoing to evaluate its potential as an anticancer agent, focusing on its ability to inhibit tumor cell proliferation and induce apoptosis in cancerous cells.

The compound's biological activity has been a subject of interest due to its interaction with various biological targets. Studies indicate that it may modulate pathways related to:

  • Enzyme Inhibition : Potential interactions with enzymes involved in critical biochemical pathways could lead to therapeutic applications.
  • Receptor Modulation : Investigations into how this compound affects receptor activity may reveal new drug targets.

Case Study 1: Antibacterial Activity

A study published in "Molecules" (2013) evaluated the antibacterial effects of this compound against multiple bacterial strains. The results indicated that while the compound displayed some level of antibacterial activity, it was less effective than standard antibiotics, highlighting the need for further research into its mechanism of action and potential resistance development .

Case Study 2: Anticancer Research

Recent investigations have focused on the anticancer properties of this compound. In vitro studies have suggested that the compound may inhibit cell growth in specific cancer cell lines, warranting further exploration into its pharmacodynamics and therapeutic index .

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryInvestigated for antimicrobial and anticancer properties
Biological ActivityModulates enzyme activity and receptor interactions
Industrial ChemistryUsed as a reagent or intermediate in organic synthesis

Mechanism of Action

The mechanism of action of N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound Molecular Formula Molecular Weight Key Substituents Notable Features
Compound A C₃₀H₃₀ClFN₃OS (hypothesized) ~564.1 g/mol 4-Fluorobenzo[d]thiazol-2-yl, 3-(dimethylamino)propyl, 2,2-diphenylacetamide High lipophilicity due to diphenyl groups; fluorine enhances metabolic stability.
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide C₁₅H₁₁FN₂OS 310.33 g/mol Benzothiazol-2-yl, 4-fluorophenyl Simpler structure; lacks dimethylamino chain; potential for CNS penetration.
N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide C₁₆H₁₃ClN₂O₂S 356.81 g/mol 6-Chlorobenzothiazol-2-yl, 4-methoxyphenyl Chlorine increases electronegativity; methoxy enhances solubility.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.17 g/mol 3,4-Dichlorophenyl, 1,3-thiazol-2-yl Dichlorophenyl group may confer antimicrobial activity; lower molecular weight.
N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride C₂₂H₂₆ClFN₄OS 463.0 g/mol 6-Fluorobenzo[d]thiazol-2-yl, 3-phenylpropanamide, dimethylaminopropyl Propionamide backbone may alter conformational flexibility vs. diphenylacetamide.

Pharmacological and Physicochemical Implications

  • Electron-Withdrawing Substituents: Fluorine in Compound A (4-fluorobenzo[d]thiazol-2-yl) may improve metabolic stability compared to non-halogenated analogs, as seen in other fluorinated pharmaceuticals .
  • Dimethylaminopropyl Chain: This substituent introduces a cationic tertiary amine at physiological pH, which could facilitate interactions with negatively charged biological targets (e.g., enzymes, receptors) and improve solubility via salt formation .

Research Findings and Trends

Challenges and Limitations

  • Solubility : High molecular weight and lipophilicity in Compound A may necessitate formulation strategies (e.g., salt forms, prodrugs) to improve bioavailability.
  • Synthetic Complexity: Multi-step synthesis for introducing fluorine and dimethylaminopropyl groups may reduce yield and scalability .

Biological Activity

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antitumor, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C19H21ClFN4O3S
  • Molecular Weight : Approximately 438.9 g/mol
  • Structural Components :
    • A dimethylamino propyl side chain
    • A fluorobenzothiazole moiety
    • A diphenylacetamide group

This unique combination may enhance its solubility and biological activity compared to other similar compounds.

Antibacterial Activity

Research indicates that the compound exhibits moderate antibacterial properties. A study published in "Molecules" assessed its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings revealed that while the compound showed some antibacterial activity, it was less effective than conventional antibiotics. Further investigations are needed to determine its mechanism of action and potential for resistance development.

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate

Antitumor Activity

The compound's antitumor potential has been explored through various in vitro studies. In a notable study involving human lung cancer cell lines (A549, HCC827, NCI-H358), the compound demonstrated significant cytotoxic effects. The IC50 values (the concentration required to inhibit cell growth by 50%) were notably low, indicating strong antitumor activity:

Cell LineIC50 Value (μM)
A5496.75 ± 0.19
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

The results suggest that this compound may be a promising candidate for further development as an antitumor agent .

The biological activity of this compound is believed to involve multiple mechanisms:

  • DNA Interaction : Similar compounds have shown the ability to bind within the minor groove of DNA, potentially inhibiting DNA replication and transcription.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor growth and bacterial proliferation.

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds with similar structural features:

  • Antimicrobial Studies : Compounds with benzothiazole structures have shown broad-spectrum antimicrobial activity, suggesting that modifications to the benzothiazole moiety can enhance efficacy against various pathogens .
  • Antitumor Efficacy : Research on compounds containing similar functional groups has demonstrated significant antitumor effects across different cancer cell lines, indicating a potential pathway for drug development .

Q & A

Q. Basic

  • NMR spectroscopy : Confirms structural integrity via proton environments (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 2.8–3.5 ppm for dimethylamino groups) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, C-F stretch at ~1100 cm⁻¹) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

What strategies improve the compound’s bioavailability in preclinical models?

Q. Advanced

  • Structural modifications : Introduce hydrophilic groups (e.g., morpholino or sulfonyl) to enhance solubility without compromising target binding .
  • Formulation optimization : Use nanoemulsions or liposomal carriers to bypass metabolic degradation .
  • In vitro ADME assays : Assess permeability (Caco-2 cell models) and metabolic stability (microsomal incubation) to guide design .

What functional groups in the compound contribute to its pharmacological activity?

Q. Basic

  • 4-Fluorobenzo[d]thiazole : Enhances lipophilicity and target binding via π-π stacking with kinase active sites .
  • Dimethylamino group : Facilitates solubility and protonation-dependent cellular uptake .
  • Diphenylacetamide : Stabilizes interactions with hydrophobic pockets in biological targets .

How should researchers design experiments to determine the compound’s mechanism of action in kinase inhibition?

Q. Advanced

  • Kinase profiling panels : Screen against a library of 100+ kinases at 1 µM concentration to identify primary targets .
  • Cellular assays : Measure downstream signaling markers (e.g., phosphorylated ERK or AKT) in cancer cell lines .
  • X-ray crystallography : Resolve co-crystal structures with kinases to map binding interactions (e.g., hydrogen bonding with hinge regions) .

How can impurities in the synthesized compound be minimized, and what analytical methods validate purity?

Q. Advanced

  • Process optimization : Use continuous flow reactors for precise control of reaction parameters (temperature, residence time) .
  • Analytical chromatography : Employ UPLC with UV/ELSD detection (≥98% purity threshold) .
  • Elemental analysis : Confirm stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

What computational tools are recommended for predicting the compound’s metabolic pathways?

Q. Advanced

  • In silico platforms : Use Schrödinger’s ADMET Predictor or MetaCore to simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., amide or thiazole rings) .

How does the compound’s three-dimensional conformation influence its biological activity?

Q. Advanced

  • X-ray crystallography : Reveals intramolecular H-bonding between the acetamide carbonyl and thiazole nitrogen, stabilizing bioactive conformations .
  • Molecular dynamics simulations : Predict conformational flexibility in aqueous vs. lipid environments .

What in vivo models are suitable for evaluating the compound’s efficacy and toxicity?

Q. Advanced

  • Xenograft models : Test antitumor activity in nude mice implanted with human cancer cell lines (e.g., HCT-116 colon carcinoma) .
  • PK/PD studies : Measure plasma half-life (t½) and tissue distribution via LC-MS/MS .
  • Safety profiling : Assess hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG channel inhibition assays) .

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